(1-(Furan-2-yl)-1H-pyrazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Furan-2-yl)-1H-pyrazol-4-yl)boronic acid is an organic compound that features a furan ring, a pyrazole ring, and a boronic acid functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity, making it a valuable building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Furan-2-yl)-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of a hydrazine derivative with a furan-containing aldehyde or ketone to form the pyrazole ring. The resulting pyrazole derivative is then subjected to borylation reactions using boronic acid or boronate esters under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-(Furan-2-yl)-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Dihydropyrazole derivatives.
Substitution: Biaryl compounds and other carbon-carbon bonded structures.
Scientific Research Applications
(1-(Furan-2-yl)-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (1-(Furan-2-yl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting sugars and other biomolecules . The furan and pyrazole rings contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl (phenyl)methanone derivatives: These compounds share the furan ring and exhibit similar reactivity in organic synthesis.
Pyrazole derivatives: Compounds containing the pyrazole ring are widely studied for their biological activities and synthetic applications.
Uniqueness
(1-(Furan-2-yl)-1H-pyrazol-4-yl)boronic acid is unique due to the presence of both furan and pyrazole rings along with the boronic acid group.
Properties
Molecular Formula |
C7H7BN2O3 |
---|---|
Molecular Weight |
177.96 g/mol |
IUPAC Name |
[1-(furan-2-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C7H7BN2O3/c11-8(12)6-4-9-10(5-6)7-2-1-3-13-7/h1-5,11-12H |
InChI Key |
YVEGLQPZPARUJN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1)C2=CC=CO2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.